molecular formula C12H18Cl2N4 B1431071 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride CAS No. 1426290-22-3

5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

Cat. No. B1431071
CAS RN: 1426290-22-3
M. Wt: 289.2 g/mol
InChI Key: KZIQGUPBYIZVRM-UHFFFAOYSA-N
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Description

5-Methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery . It is a benzimidazole derivative that has a piperazine moiety attached to it.


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride, typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .


Molecular Structure Analysis

The molecular formula of 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride is C12H18Cl2N4, and its molecular weight is 289.20 . The compound has a complex structure that includes a benzimidazole ring and a piperazine ring .


Chemical Reactions Analysis

Benzimidazole derivatives, such as 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride, exhibit strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property makes them valuable for applications in fluorescent DNA staining, providing insights into cell biology, chromosome analysis, and flow cytometry.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride include a molecular weight of 289.20 . The compound is a solid at room temperature . Further details about its physical and chemical properties are not available in the search results.

Mechanism of Action

While the specific mechanism of action for 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride is not mentioned in the search results, benzimidazole derivatives in general have been shown to exhibit a variety of mechanisms, including DNA intercalation, topoisomerase inhibition, and tubulin interaction, to exert anticancer effects.

Future Directions

Benzimidazole derivatives, including 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride, have shown potential in various fields such as medicinal chemistry and drug discovery . Their diverse biological effects, notably their impact on the central nervous system, make them promising candidates for future research and potential drug development .

properties

IUPAC Name

6-methyl-2-piperazin-1-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-9-2-3-10-11(8-9)15-12(14-10)16-6-4-13-5-7-16;;/h2-3,8,13H,4-7H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIQGUPBYIZVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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